molecular formula C8H18O2Se B14716306 1-Octaneseleninic acid CAS No. 14847-10-0

1-Octaneseleninic acid

Cat. No.: B14716306
CAS No.: 14847-10-0
M. Wt: 225.20 g/mol
InChI Key: QBAOXINNSHQLNT-UHFFFAOYSA-N
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Description

1-Octaneseleninic acid (C₈H₁₇SeO₂H) is an organoselenium compound characterized by an eight-carbon alkyl chain terminating in a seleninic acid (–SeO₂H) functional group. Seleninic acids are stronger acids than their carboxylic analogs due to the higher electronegativity and larger atomic size of selenium compared to oxygen, which enhances the stabilization of the conjugate base. These compounds are primarily used in organic synthesis as oxidizing agents, catalysts, or intermediates in pharmaceuticals and materials science.

Properties

CAS No.

14847-10-0

Molecular Formula

C8H18O2Se

Molecular Weight

225.20 g/mol

IUPAC Name

octane-1-seleninic acid

InChI

InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10)

InChI Key

QBAOXINNSHQLNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Se](=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:

  • Oxidation Reaction

      Reactants: 1-octaneselenol, hydrogen peroxide

      Conditions: Acidic medium, typically using acetic acid

      Products: this compound, water

    The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]

Chemical Reactions Analysis

Acid-Base Reactions

The seleninic acid group (-SeO₂H) exhibits weak acidity (pKa ~2–3), enabling salt formation with bases:

C8H17SeO2H+NaOHC8H17SeO2Na+H2O\text{C}_8\text{H}_{17}\text{SeO}_2\text{H} + \text{NaOH} \rightarrow \text{C}_8\text{H}_{17}\text{SeO}_2\text{Na} + \text{H}_2\text{O}

Sodium salts of 1-octaneseleninic acid are water-soluble and used in analytical applications .

Reduction

The selenium(IV) center is reducible to selenium(II) or elemental selenium (Se⁰):

Reducing Agent Conditions Product
Sodium borohydrideAqueous ethanol, 25°C1-Octaneselenol (C₈H₁₇SeH)
Hydrogen sulfideAcidic mediaElemental selenium (Se⁰) + octane

Reduction pathways are critical for detoxification studies .

Decomposition and Stability

Thermal decomposition above 200°C releases toxic selenium oxides (SeO₂) and hydrocarbons:

C8H17SeO2HΔSeO2+C8H18+H2O\text{C}_8\text{H}_{17}\text{SeO}_2\text{H} \xrightarrow{\Delta} \text{SeO}_2 + \text{C}_8\text{H}_{18} + \text{H}_2\text{O}

Stability is pH-dependent, with optimal storage in inert, anhydrous conditions .

Antioxidant Activity

This compound acts as a glutathione peroxidase mimic, scavenging peroxides via:

R-SeO2H+2GSHR-SeH+GSSG+H2O\text{R-SeO}_2\text{H} + 2\text{GSH} \rightarrow \text{R-SeH} + \text{GSSG} + \text{H}_2\text{O}

This activity is leveraged in oxidative stress research.

Enzyme Inhibition

The compound inhibits thioredoxin reductase by covalent modification of the selenocysteine active site, disrupting redox homeostasis .

Comparative Reactivity

Property This compound 1-Octanesulfonic Acid
Acidity (pKa)~2–3~−1.5 (stronger acid)
Thermal StabilityDecomposes >200°CStable up to 300°C
Biological ActivityAntioxidant, enzyme inhibitorSurfactant, ion-pairing agent

Scientific Research Applications

1-Octaneseleninic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.

    Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.

    Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.

    Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:

    Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.

Comparison with Similar Compounds

The following analysis compares 1-octaneseleninic acid with structurally related compounds from the provided evidence, focusing on molecular attributes, functional groups, and hazards.

Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Reference
This compound C₈H₁₇SeO₂H ~224.96† –SeO₂H Seleninic acid; strong oxidizer N/A‡
Octanoic acid C₈H₁₆O₂ 144.21 –COOH Saturated carboxylic acid
α-Linolenic acid C₁₈H₃₀O₂ 278.43 –COOH, 3 double bonds Polyunsaturated omega-3 fatty acid
γ-Linolenic acid C₁₈H₃₀O₂ 278.43 –COOH, 3 double bonds Polyunsaturated omega-6 fatty acid
6(Z)-Octadecenoic acid C₁₈H₃₄O₂ 282.46 –COOH, 1 double bond Monounsaturated fatty acid

†Calculated based on atomic masses (C: 12.01, H: 1.01, Se: 78.96, O: 16.00). ‡No direct evidence on seleninic acids provided; inferred from chemical principles.

Key Observations :

  • Chain Length: this compound shares an eight-carbon chain with octanoic acid but differs in functional group and molecular weight.
  • Functional Groups : The –SeO₂H group in seleninic acids imparts higher acidity (pKa ~2–3) compared to carboxylic acids (–COOH, pKa ~4–5) .
  • Unsaturation: Unlike α-linolenic, γ-linolenic, and 6(Z)-octadecenoic acids (C18 with double bonds), this compound is saturated and shorter-chained, reducing lipid solubility but enhancing reactivity in polar solvents.

Key Observations :

  • Carboxylic Acids: Hazards vary with chain length and saturation. Octanoic acid (C8) requires first-aid measures for exposure , while longer unsaturated acids (e.g., α-linolenic acid) are generally safer .

Reactivity Contrast :

  • The –SeO₂H group enables this compound to act as a stronger oxidizer than carboxylic acids, which typically participate in acid-base or esterification reactions.

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